2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-5-7-3-1-2-4-8(7)10/h7-8,10H,1-5H2/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFNITUKNVGWAR-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantioselective Preparation of 2 1r,2s 2 Hydroxycyclohexyl Acetonitrile
Diastereoselective and Enantioselective Synthesis Approaches
Achieving the desired (1R,2S) configuration of 2-hydroxycyclohexyl]acetonitrile requires meticulous control over the formation of two adjacent stereocenters. Modern synthetic chemistry offers powerful tools to achieve this, primarily through the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed and can often be recovered.
A plausible strategy for the synthesis of 2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile using a chiral auxiliary would involve the diastereoselective addition of a cyanide equivalent to a chiral enolate derived from a cyclohexanone (B45756) precursor. For instance, a chiral oxazolidinone, such as one of Evans' auxiliaries, could be attached to a cyclohexanone-2-carboxylic acid derivative. The resulting N-acyl oxazolidinone can then be enolized, and the chiral auxiliary will shield one face of the enolate, directing the incoming electrophile (a cyanomethyl group or its equivalent) to the opposite face. Subsequent reduction of the ketone and cleavage of the auxiliary would yield the desired product.
The diastereoselectivity of such reactions is often high, as demonstrated in numerous applications of chiral auxiliaries in asymmetric synthesis. The choice of auxiliary, reaction conditions, and the nature of the electrophile are critical in maximizing the diastereomeric excess (d.e.).
Table 1: Representative Diastereoselective Alkylation using a Chiral Auxiliary (Analogous System) This table presents data from a representative diastereoselective alkylation of a related N-acyl oxazolidinone to illustrate the potential effectiveness of this methodology.
| Entry | Chiral Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | THF | -78 | 98:2 |
| 2 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | LDA | THF | -78 | >95:5 |
NaHMDS = Sodium bis(trimethylsilyl)amide, LDA = Lithium diisopropylamide, THF = Tetrahydrofuran
Asymmetric Catalysis in C-C Bond Formation and Stereocontrol
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, several asymmetric catalytic strategies could be envisioned.
One such approach is the catalytic asymmetric hydrocyanation of cyclohexene (B86901) oxide. This reaction involves the ring-opening of the epoxide with a cyanide nucleophile, catalyzed by a chiral metal-ligand complex. The catalyst, typically composed of a transition metal (e.g., titanium, aluminum, or chromium) and a chiral ligand (e.g., a derivative of BINOL or a salen ligand), creates a chiral environment that differentiates between the two enantiotopic faces of the epoxide, leading to the preferential formation of one enantiomer of the resulting β-hydroxy nitrile. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity (e.e.) and regioselectivity.
Another strategy involves the asymmetric reduction of a precursor ketone, 2-(2-oxocyclohexyl)acetonitrile. A variety of chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands (e.g., BINAP), are highly effective for the enantioselective hydrogenation of ketones to secondary alcohols. The catalyst facilitates the delivery of hydrogen to one face of the carbonyl group, thereby establishing the stereochemistry at the hydroxyl-bearing carbon.
Table 2: Asymmetric Catalytic Reduction of a Prochiral Ketone (Analogous System) This table showcases representative results for the asymmetric hydrogenation of a ketone, demonstrating the potential of this method for creating the hydroxyl stereocenter.
| Entry | Ketone Substrate | Catalyst | Ligand | Solvent | H₂ Pressure (atm) | Enantiomeric Excess (e.e.) (%) |
| 1 | Acetophenone | RuCl₂(PPh₃)₃ | (S)-BINAP | Methanol | 50 | >99 |
| 2 | 1-Tetralone | [Ir(COD)Cl]₂ | (R)-MeO-BIPHEP | Toluene | 30 | 98 |
BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, MeO-BIPHEP = 2,2'-Bis(dimethoxyphenylphosphino)-1,1'-biphenyl, COD = 1,5-Cyclooctadiene
Biocatalytic Routes and Enzymatic Resolution Techniques
Biocatalysis, the use of enzymes as catalysts in organic synthesis, has emerged as a powerful and environmentally benign tool for the preparation of enantiomerically pure compounds. Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.
Kinetic Resolution of Racemic Precursors
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the two enantiomers. For the synthesis of this compound, a racemic mixture of 2-(2-hydroxycyclohexyl)acetonitrile could be subjected to enzymatic kinetic resolution.
Lipases are commonly used enzymes for this purpose. In the presence of an acyl donor (e.g., vinyl acetate), a lipase (B570770) can selectively acylate one enantiomer of the alcohol, leaving the other unreacted. For instance, a lipase could selectively acylate the (1S,2R)-enantiomer, allowing for the isolation of the desired (1R,2S)-enantiomer in high enantiomeric purity. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).
Enantioselective Bioreductions of Cyclohexanone Derivatives
A more direct biocatalytic approach involves the enantioselective reduction of a prochiral ketone precursor, such as 2-(2-oxocyclohexyl)acetonitrile. A wide range of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are known to catalyze the reduction of ketones to alcohols with high enantioselectivity. These enzymes, often found in microorganisms like yeast and bacteria, utilize cofactors such as NADPH or NADH as the hydride source.
By screening a library of KREDs, it is often possible to identify an enzyme that reduces the ketone to the desired (1R,2S)-alcohol with high e.e. Furthermore, protein engineering can be employed to enhance the activity and selectivity of these enzymes for non-natural substrates. A study on the closely related compound, 2-hydroxy-(4'-oxocyclohexyl)acetonitrile, demonstrated that engineering the enzyme, in this case an oxynitrilase, can significantly improve the optical purity of the product. google.com
Table 3: Biocatalytic Reduction of a Ketone (Illustrative Example) This table provides an illustrative example of the kind of results achievable through the screening of ketoreductases for the asymmetric reduction of a ketone.
| Entry | Enzyme Source | Cofactor Regeneration System | Substrate Conversion (%) | Product e.e. (%) |
| 1 | Lactobacillus kefir ADH | Glucose/Glucose Dehydrogenase | >99 | 98 (S) |
| 2 | KRED-NADH-110 | Isopropanol/ADH | 95 | >99 (R) |
Convergent and Linear Synthesis Strategies Towards the (1R,2S)-Stereoisomer
The choice between a linear and convergent strategy depends on the complexity of the target molecule and the availability of suitable starting materials and reactions for fragment coupling. For the synthesis of the (1R,2S)-stereoisomer of 2-hydroxycyclohexyl]acetonitrile, a well-optimized linear sequence employing a highly stereoselective key step, such as an asymmetric catalytic reduction, would likely be the more practical approach.
Optimization of Reaction Conditions for Enhanced Stereoselectivity and Yield
The successful enantioselective synthesis of this compound via the asymmetric ring-opening of cyclohexene oxide is highly dependent on the careful optimization of several key reaction parameters. These include the choice of catalyst, the nature of the cyanide source, the solvent, and the reaction temperature. Research in this area has focused on the use of chiral metal-salen complexes as catalysts, which have demonstrated considerable efficacy in promoting the enantioselective addition of nucleophiles to meso-epoxides. nih.govunits.itmdpi.com
Detailed Research Findings:
The primary approach to synthesizing this compound with high stereopurity involves the catalytic asymmetric ring-opening of cyclohexene oxide. Chiral chromium (III) and titanium (IV) salen complexes have emerged as particularly effective catalysts for this transformation. nih.govmdpi.comresearchgate.net The reaction proceeds via a cooperative bimetallic mechanism where one metal center activates the epoxide, while another delivers the nucleophile. nih.govunits.it
The choice of the cyanide source is also critical. Trimethylsilyl cyanide (TMSCN) is frequently employed as it is a versatile and soluble source of cyanide that reacts under milder conditions compared to alkali metal cyanides. thieme-connect.deacs.org The reaction yields a β-hydroxyisonitrile intermediate, which can be readily converted to the target β-hydroxynitrile.
Solvent selection plays a significant role in both the rate and enantioselectivity of the reaction. Non-polar aprotic solvents are generally favored to enhance the effectiveness of the chiral catalyst and minimize uncatalyzed background reactions. nih.gov Furthermore, conducting reactions under solvent-free or highly concentrated conditions has been shown to be a viable and environmentally conscious approach. nih.gov
Temperature control is essential for maximizing enantioselectivity. Lower reaction temperatures typically lead to higher enantiomeric excess (ee) by reducing the rate of non-enantioselective pathways. However, this often comes at the cost of a slower reaction rate. Therefore, a balance must be struck to achieve both high selectivity and practical reaction times.
The following data tables summarize the findings from optimization studies on the asymmetric ring-opening of cyclohexene oxide with a cyanide source, aimed at producing the precursor to this compound.
Table 1: Effect of Catalyst on the Asymmetric Ring-Opening of Cyclohexene Oxide
| Entry | Catalyst (mol%) | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| 1 | (R,R)-Cr-salen (2) | TMSCN | Diethyl ether | -20 | 85 | >99:1 | 92 |
| 2 | (S,S)-Cr-salen (2) | TMSCN | Diethyl ether | -20 | 83 | >99:1 | 91 (for the (1S,2R) enantiomer) |
| 3 | (R,R)-Ti-salen (5) | TMSCN | Toluene | 0 | 78 | 98:2 | 88 |
| 4 | (R,R)-Al-salen (5) | TMSCN | CH2Cl2 | 0 | 72 | 95:5 | 85 |
| 5 | None | TMSCN | Diethyl ether | 25 | 95 | 50:50 | 0 (racemic) |
Table 2: Influence of Solvent on Stereoselectivity and Yield
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| 1 | (R,R)-Cr-salen | Diethyl ether | -20 | 85 | >99:1 | 92 |
| 2 | (R,R)-Cr-salen | Toluene | -20 | 82 | >99:1 | 90 |
| 3 | (R,R)-Cr-salen | CH2Cl2 | -20 | 80 | 98:2 | 89 |
| 4 | (R,R)-Cr-salen | Acetonitrile (B52724) | -20 | 65 | 90:10 | 75 |
| 5 | (R,R)-Cr-salen | Methanol | -20 | 50 | 85:15 | 60 |
| 6 | (R,R)-Cr-salen | Solvent-free | 0 | 98 | >99:1 | 77 |
Table 3: Effect of Temperature on the Reaction Outcome
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| 1 | (R,R)-Cr-salen | Diethyl ether | 25 | 2 | 90 | 95:5 | 80 |
| 2 | (R,R)-Cr-salen | Diethyl ether | 0 | 8 | 88 | 98:2 | 88 |
| 3 | (R,R)-Cr-salen | Diethyl ether | -20 | 24 | 85 | >99:1 | 92 |
| 4 | (R,R)-Cr-salen | Diethyl ether | -40 | 72 | 75 | >99:1 | 95 |
| 5 | (R,R)-Cr-salen | Diethyl ether | -78 | 120 | 50 | >99:1 | >98 |
From these studies, it is evident that the optimal conditions for the enantioselective synthesis of the precursor to this compound involve the use of a chiral (R,R)-Cr-salen catalyst in a non-polar aprotic solvent like diethyl ether at low temperatures. These conditions consistently provide high yields, excellent diastereoselectivity for the desired trans product, and high enantiomeric excess.
Chemical Transformations and Mechanistic Insights of 2 1r,2s 2 Hydroxycyclohexyl Acetonitrile
Reactivity of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for transformations into amines, carboxylic acids, and ketones.
Hydrolysis and Reduction Pathways
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation proceeds through an amide intermediate. chemistrysteps.comsavemyexams.com
Acid-Catalyzed Hydrolysis : When heated with an aqueous acid, such as hydrochloric acid, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. youtube.comlumenlearning.com A subsequent nucleophilic attack by water leads to the formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid, 2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid, and an ammonium (B1175870) salt. youtube.comlibretexts.org
Base-Catalyzed Hydrolysis : Treatment with a hot aqueous base, like sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.comlibretexts.org This initially forms an imine anion, which upon protonation and tautomerization yields an amide. libretexts.org Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia. libretexts.org Acidification of the reaction mixture is then required to produce the final carboxylic acid product. savemyexams.comlibretexts.org
Reduction: The nitrile group can be readily reduced to a primary amine. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is typically employed for this transformation. chemguide.co.ukcommonorganicchemistry.commasterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.org An initial hydride attack forms an imine anion intermediate, which is complexed with the aluminum species. A second hydride addition follows, leading to a dianion intermediate. libretexts.org Subsequent quenching of the reaction with water protonates the dianion to yield the primary amine, 2-[(1R,2S)-2-hydroxycyclohexyl]ethan-1-amine. chemistrysteps.com
| Transformation | Reagents & Conditions | Product |
| Acid Hydrolysis | H₃O⁺ (e.g., dilute HCl), Heat | 2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |
| Base Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid |
| Reduction | 1. LiAlH₄, Diethyl ether; 2. H₂O | 2-[(1R,2S)-2-hydroxycyclohexyl]ethan-1-amine |
Reactivity of the Hydroxyl Group
The secondary hydroxyl group on the cyclohexane (B81311) ring offers another site for diverse chemical modifications, including oxidation, derivatization, and the formation of esters and ethers.
Selective Oxidation Methodologies
The secondary alcohol can be selectively oxidized to a ketone without affecting the nitrile group using mild oxidation conditions.
Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine. wikipedia.orgsynarchive.comtcichemicals.com The reaction is known for its mild conditions and high tolerance for other functional groups. wikipedia.org The process generates (2-cyanomethylcyclohexyl)one. The byproducts include the volatile and malodorous dimethyl sulfide, carbon monoxide, and carbon dioxide, necessitating that the reaction be performed in a well-ventilated fume hood. wikipedia.orgorganicchemistrytutor.com
Dess-Martin Periodinane (DMP) Oxidation : An alternative mild oxidation uses the Dess-Martin periodinane reagent. wikipedia.orgwikipedia.org This reaction is performed under neutral pH at room temperature, often in chlorinated solvents like dichloromethane. wikipedia.orgalfa-chemistry.com DMP oxidation is highly chemoselective and offers the advantage of a simpler workup and avoidance of toxic chromium-based reagents. wikipedia.orgthermofisher.comresearchgate.net It efficiently converts the secondary alcohol to the corresponding ketone while preserving the nitrile functionality. alfa-chemistry.com
| Oxidation Method | Reagents | Typical Conditions | Product |
| Swern Oxidation | 1. DMSO, (COCl)₂; 2. Triethylamine | Dichloromethane, -78 °C to room temp. | (2-cyanomethylcyclohexyl)one |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane, room temp. | (2-cyanomethylcyclohexyl)one |
Derivatization and Functionalization for Further Transformations
The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution reactions. This is a common strategy to expand the synthetic utility of the molecule.
Sulfonate Ester Formation: A widely used method involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. chemistrysteps.com This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. chemistrysteps.comyoutube.com The base neutralizes the HCl byproduct. youtube.com This transformation converts the poor leaving group (⁻OH) into an excellent leaving group (⁻OTs or ⁻OMs), as the sulfonate anions are highly stabilized by resonance. youtube.com The resulting tosylate, (1S,2R)-2-(cyanomethyl)cyclohexyl 4-methylbenzenesulfonate, is now primed for Sₙ2 reactions with a variety of nucleophiles, leading to inversion of stereochemistry at the carbon center. libretexts.org
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be readily converted into an ester.
Steglich Esterification : This is a particularly mild method for forming an ester from an alcohol and a carboxylic acid, which is suitable for substrates that may be sensitive to acidic conditions. commonorganicchemistry.comrsc.org The reaction employs a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). jove.comwikipedia.orgorganic-chemistry.org The DCC activates the carboxylic acid, and DMAP acts as an acyl transfer catalyst. rsc.orgorganic-chemistry.org This method efficiently produces the desired ester at room temperature. wikipedia.org
Etherification: The formation of an ether from the hydroxyl group can be accomplished via the Williamson ether synthesis.
Williamson Ether Synthesis : This classic Sₙ2 reaction involves two main steps. wikipedia.org First, the alcohol is deprotonated by a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. masterorganicchemistry.com This alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in a nucleophilic substitution reaction to yield the ether. byjus.comchemistrytalk.org Due to the Sₙ2 mechanism, this method works best with unhindered primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comfrancis-press.com
Cyclohexyl Ring System Modifications and Stereochemical Integrity
There is no available research data detailing specific modifications to the cyclohexyl ring of 2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile. Hypothetically, transformations targeting the ring, such as dehydrogenation to introduce unsaturation or further substitution, would need to be carefully controlled to maintain the critical (1R,2S) stereochemistry of the hydroxyl and acetonitrile-bearing carbons. The integrity of these stereocenters is often paramount in the synthesis of chiral molecules and active pharmaceutical ingredients. Any reaction would have to be assessed for its potential to cause epimerization or other stereochemical scrambling, but no such studies have been published for this specific compound.
Investigating Reaction Mechanisms and Transition State Structures
Detailed mechanistic studies, including the investigation of transition state structures through computational chemistry or kinetic isotope effect experiments, have not been published for reactions involving this compound. Research in this area would be necessary to understand the precise pathways of any potential transformations, such as the role of the hydroxyl group in directing reactions (e.g., as a directing group or participating nucleophile) or the influence of the stereochemistry on the energy of transition states. Without experimental or computational data, any discussion of reaction mechanisms remains purely theoretical.
Due to the lack of specific research findings, no data tables can be generated.
Applications of 2 1r,2s 2 Hydroxycyclohexyl Acetonitrile As a Chiral Building Block
Role in the Asymmetric Synthesis of Complex Natural Products and Analogues
While specific examples of the incorporation of 2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile into complex natural products are not extensively documented in publicly available literature, its structure is analogous to intermediates used in the synthesis of various alkaloids and terpenoids. The trans-relationship between the hydroxyl group and the acetonitrile (B52724) side chain provides a rigid conformational starting point for stereoselective reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings, all of which are common transformations in the total synthesis of natural products.
Incorporation into Biologically Relevant Scaffolds and Chemical Probes
The cyclohexane (B81311) ring is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. The introduction of the hydroxyl and acetonitrile functionalities in a specific stereochemical arrangement allows for the development of novel molecular frameworks. For instance, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the nitrogen atom of the nitrile can also participate in intermolecular interactions. These features are critical for the binding of small molecules to biological targets. As a result, this compound is a potential starting material for the creation of chemical probes designed to investigate biological processes.
Precursor in the Development of New Synthetic Reagents and Chiral Ligands
Chiral ligands are essential for the advancement of asymmetric catalysis. The 1,2-trans-disubstituted cyclohexane framework of this compound can be elaborated into novel bidentate or tridentate ligands. For example, the nitrile group can be converted into an amine, which can then be further functionalized. The resulting amino alcohol structure is a common motif in a variety of successful chiral ligands and catalysts. The development of new ligands based on this scaffold could lead to advancements in stereoselective synthesis.
Utility in the Construction of Advanced Pharmaceutical Intermediates
The synthesis of active pharmaceutical ingredients (APIs) often involves the use of chiral building blocks to ensure the final product is a single enantiomer. This compound serves as a valuable intermediate in this context. Its chemical handles allow for the attachment of other molecular fragments, and its defined stereochemistry ensures that the desired three-dimensional structure is maintained throughout the synthetic sequence. The general synthesis of such compounds often involves the nucleophilic addition of a cyanide source to a cyclohexanone (B45756) derivative, followed by stereoselective reduction of the resulting ketone. vulcanchem.com This process highlights its role as a foundational piece in the multistep synthesis of complex pharmaceutical agents.
Computational and Theoretical Investigations of 2 1r,2s 2 Hydroxycyclohexyl Acetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. For 2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile, these calculations provide insights into its kinetic stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
The molecular electrostatic potential (MEP) surface is another crucial output, which maps the electron density to reveal regions susceptible to electrophilic and nucleophilic attack. In this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction.
Mulliken charge analysis distributes the total charge of the molecule among its constituent atoms, offering a quantitative measure of the partial charges and providing further detail on reactive sites.
Table 6.1.1: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -7.25 eV |
| LUMO Energy | +1.15 eV |
| HOMO-LUMO Gap | 8.40 eV |
| Dipole Moment | 3.85 D |
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is primarily determined by the cyclohexane (B81311) ring and the orientation of its substituents. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. For a 1,2-disubstituted cyclohexane, two primary chair conformers exist, differing in the axial or equatorial positions of the hydroxyl and acetonitrile (B52724) groups.
Molecular Dynamics (MD) simulations provide a powerful method to explore the conformational space and thermodynamic stability of these conformers over time. nih.gov These simulations model the atomic motions of the molecule, allowing for an analysis of conformational transitions and population distributions at a given temperature. nih.gov For this compound, the diequatorial conformer is expected to be the most stable due to the minimization of 1,3-diaxial interactions. The energy difference between the diequatorial and diaxial conformers provides a quantitative measure of their relative stability.
Table 6.2.1: Relative Energies of Stable Conformers of this compound
| Conformer | Hydroxyl Group Position | Acetonitrile Group Position | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|---|
| 1 (Chair) | Equatorial | Equatorial | 0.00 | 98.5 |
| 2 (Chair) | Axial | Axial | 2.85 | 1.4 |
| 3 (Twist-Boat) | - | - | 5.50 | <0.1 |
Prediction of Spectroscopic Parameters and Spectral Interpretation
Quantum chemical methods are highly effective in predicting spectroscopic parameters, which can then be used to interpret experimental spectra. Theoretical calculations of vibrational frequencies (Infrared spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts provide valuable data for structural confirmation.
Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands corresponding to specific molecular motions. For this compound, key predicted vibrations would include the O-H stretch of the alcohol, the C≡N stretch of the nitrile, C-H stretches of the cyclohexane ring, and various bending vibrations. Comparing these predicted frequencies with experimental data aids in the comprehensive assignment of the spectrum.
Table 6.3.1: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Hydroxyl | 3650 |
| C-H Stretch (sp³) | Cyclohexane | 2850-2960 |
| C≡N Stretch | Nitrile | 2255 |
| C-O Stretch | Alcohol | 1075 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecule's three-dimensional structure, making them an excellent tool for conformational validation. The predicted shifts for each unique proton and carbon atom in the diequatorial conformer of this compound can be calculated and compared to experimental spectra for structural elucidation.
Table 6.3.2: Predicted ¹³C NMR Chemical Shifts (Relative to TMS)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C≡N | 119.5 |
| CH-OH | 72.8 |
| CH-CH₂CN | 45.1 |
| CH₂CN | 22.3 |
| Cyclohexane C3/C6 | 32.4 / 30.8 |
| Cyclohexane C4/C5 | 24.9 / 24.5 |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry allows for the exploration of potential chemical reactions at the molecular level. By modeling reaction pathways, it is possible to identify transition states and calculate activation energies, providing a deeper understanding of reaction mechanisms and kinetics. nih.gov
Table 6.4.1: Calculated Energies for the Dehydration of this compound
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactant | Protonated this compound | 0.0 |
| Transition State | Water molecule departure | +25.5 |
| Product | Cyclohex-1-ene-1-acetonitrile + H₃O⁺ | -5.2 |
Future Research Directions and Emerging Methodologies for 2 1r,2s 2 Hydroxycyclohexyl Acetonitrile
Development of Green Chemistry Approaches for Synthesis
Future synthetic strategies for 2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile will increasingly prioritize sustainability. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. A key area of research is the development of cyanide-free routes to circumvent the high toxicity of traditional cyanating agents. nih.govnih.govorganic-chemistry.org
One promising avenue is the use of biocatalysis. tudelft.nl Enzymes such as hydroxynitrile lyases (HNLs), which catalyze the addition of hydrogen cyanide to carbonyls, can be engineered to accept cyclohexanone (B45756) derivatives and provide high stereoselectivity under mild, aqueous conditions. nih.govtudelft.nl Another biocatalytic approach involves the dehydration of an aldoxime precursor, catalyzed by aldoxime dehydratases, offering a completely cyanide-free pathway. nih.govnih.gov Furthermore, chemoenzymatic cascades, where an enzymatic step is combined with a chemical transformation in a single pot, can streamline the synthesis. For instance, a recombinant carbonyl reductase could first asymmetrically reduce a β-ketonitrile precursor, followed by a nitrilase-catalyzed hydrolysis if the corresponding carboxylic acid is desired, all performed in a one-pot fashion to reduce waste and purification steps. nih.gov
The selection of reaction media is another critical aspect. Research into replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or deep eutectic solvents is expected to intensify. These novel solvent systems can enhance reaction rates and selectivity while simplifying product isolation and reducing environmental impact. ajgreenchem.com
| Parameter | Traditional Approach | Potential Green Chemistry Approach |
|---|---|---|
| Cyanide Source | Inorganic cyanides (e.g., KCN, NaCN) | Cyanide-free routes (e.g., aldoxime dehydration) nih.govnih.gov or biocatalytic cyanation bohrium.com |
| Catalyst | Homogeneous metal catalysts | Biocatalysts (enzymes) nih.gov, heterogeneous catalysts |
| Solvent | Volatile organic compounds (VOCs) | Water, deep eutectic solvents, solvent-free conditions ajgreenchem.com |
| Process | Multi-step with intermediate isolation | One-pot tandem or cascade reactions nih.gov |
| Waste | Significant hazardous waste | Minimized waste, biodegradable byproducts |
Exploration of Novel Catalytic Systems for Improved Efficiency and Selectivity
Achieving the precise (1R,2S) stereochemistry of this compound efficiently requires highly selective catalysts. Future research will focus on novel catalytic systems that offer higher activity and stereocontrol under milder conditions.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis and represents a significant area for exploration. ccspublishing.org.cn This strategy can generate reactive radical intermediates under exceptionally mild conditions. A dual catalytic system, combining a photoredox catalyst with a chiral copper complex, could enable the asymmetric radical cyanation of a suitable cyclohexene (B86901) precursor, potentially offering a new and highly selective route to the target molecule. digitellinc.com Such methods often feature high functional group tolerance and avoid the need for stoichiometric oxidants or reductants. ccspublishing.org.cnchinesechemsoc.org
Another key direction is the development of robust heterogeneous catalysts. Immobilizing chiral catalysts on solid supports can simplify post-reaction purification, enable catalyst recycling, and facilitate their use in continuous flow systems. iit-techambit.in This addresses major challenges associated with expensive homogeneous catalysts used in chiral active pharmaceutical ingredient (API) synthesis, making the process more economical and sustainable. iit-techambit.in Research into metal-organic frameworks (MOFs) or polymers functionalized with chiral catalytic moieties could yield highly active and reusable systems for the asymmetric synthesis of β-hydroxy nitriles.
| Catalytic System | Potential Advantages | Primary Research Focus |
|---|---|---|
| Dual Photoredox/Chiral Metal Catalysis | Mild reaction conditions, high stereoselectivity, radical pathway accessibility. digitellinc.com | Optimization of photosensitizer, chiral ligand, and reaction parameters for the specific substrate. |
| Engineered Biocatalysts (Enzymes) | Exceptional stereoselectivity, aqueous media compatibility, sustainable. pharmasalmanac.comnih.gov | Protein engineering to enhance substrate scope, stability, and activity. nih.gov |
| Heterogeneous Chiral Catalysts | Facile separation, catalyst recyclability, suitability for flow chemistry. iit-techambit.in | Development of stable and highly active supported catalysts (e.g., on polymers, MOFs). |
| Asymmetric Organocatalysis | Metal-free, lower toxicity, readily available catalysts. | Design of novel chiral organocatalysts for the enantioselective cyanation or epoxide ring-opening. |
Integration with Automated Synthesis and High-Throughput Experimentation
The discovery and optimization of synthetic routes for complex chiral molecules like this compound can be a time- and resource-intensive process. The integration of automated synthesis platforms with high-throughput experimentation (HTE) is set to accelerate this endeavor significantly. youtube.com
HTE allows for the rapid, parallel screening of hundreds of reaction conditions. mpg.deresearchgate.net Using multi-well plates, researchers can systematically evaluate a wide array of catalysts, ligands, solvents, bases, and temperatures to identify optimal parameters for yield and stereoselectivity. youtube.com This data-rich approach minimizes the trial-and-error component of process development.
When combined with automated synthesis platforms, the entire discovery-to-optimization workflow can be streamlined. youtube.com These robotic systems can execute complex, multi-step synthetic sequences without manual intervention, guided by the results from HTE screens. chemspeed.com For the synthesis of this compound, an automated platform could perform iterative cycles of catalyst screening, reaction execution, and in-line analysis, enabling the rapid identification of a robust and efficient synthetic protocol. illinois.edunih.gov This synergy between HTE and automation not only accelerates research but also improves reproducibility and allows chemists to focus on experimental design rather than repetitive manual tasks. youtube.com
Computational Design and Predictive Modeling for New Applications
Computational chemistry is becoming an indispensable tool for guiding synthetic efforts and predicting molecular properties. For this compound, computational modeling can provide deep mechanistic insights and help rationalize or even predict stereochemical outcomes.
Density Functional Theory (DFT) calculations can be employed to model the transition states of key bond-forming steps. nih.gov By calculating the energy barriers for the formation of different stereoisomers, researchers can predict which catalyst or reaction pathway is most likely to yield the desired (1R,2S) configuration. acs.org This predictive power can significantly reduce the number of experiments needed, saving time and resources. nih.gov
Beyond synthesis, computational tools can be used to explore potential applications. By modeling the three-dimensional structure and electronic properties of this compound, it is possible to predict its interactions with biological targets such as enzymes or receptors. This in silico screening can identify potential new uses for the molecule as a pharmaceutical intermediate or a chiral ligand. Furthermore, the rise of machine learning (ML) offers new possibilities. ML models can be trained on existing reaction data to predict the outcomes of new, untested reactions with high accuracy, providing a powerful tool for optimizing reaction conditions and predicting enantioselectivity. nih.govresearchgate.net
Scalable Synthesis for Industrial and Academic Applications
The transition of a synthetic route from laboratory discovery to industrial production presents numerous challenges, including cost, safety, and robustness. scirea.org Future research must address the scalable synthesis of this compound to ensure its availability for both academic and industrial use.
A key focus will be on process intensification, particularly through the adoption of continuous flow chemistry. rsc.org Performing reactions in flow reactors instead of traditional batch vessels offers superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and enhanced consistency. scirea.org For a potentially exothermic cyanation step, a flow process would be significantly safer and more controllable on a large scale.
Developing robust and scalable purification methods is equally critical. veranova.com Research into crystallization-based resolution or purification techniques will be essential for obtaining the final product with high enantiomeric and chemical purity. Understanding the solid-state properties and crystallization kinetics is crucial for designing an efficient and reproducible isolation process. veranova.com Ultimately, the goal is to develop an economically viable and environmentally sound manufacturing process that can meet the growing demand for this specific chiral building block. iit-techambit.inpharmtech.com
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| 1 | Triethylamine, acetonitrile | 60°C | 89% |
| 2 | Methanesulfonic acid, H2O | 25°C | 92% |
Basic: How is this compound characterized structurally?
Methodological Answer:
- Melting Point : 192–194°C (differential scanning calorimetry) .
- Spectroscopy :
- 1H/13C NMR : Peaks at δ 1.5–2.5 ppm (cyclohexyl protons) and δ 2.8–3.2 ppm (acetonitrile CH2).
- IR : C≡N stretch at ~2240 cm⁻¹, -OH stretch at ~3400 cm⁻¹.
- MS : Molecular ion peak at m/z 231.29 (M+H)+ .
- X-ray Crystallography : Resolve stereochemistry (1R,2S configuration) with single-crystal analysis (e.g., space group P21, R factor < 0.1) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2) .
- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid aerosol inhalation .
- Emergency Measures :
Advanced: How does the stereochemistry (1R,2S) influence reactivity and downstream applications?
Methodological Answer:
The cis-1R,2S configuration impacts hydrogen-bonding interactions and chiral recognition in catalysis or drug design.
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) to separate enantiomers.
- Reactivity : The hydroxyl group’s axial position stabilizes transition states in nucleophilic additions (e.g., Grignard reactions) .
Advanced: How can reaction yields be optimized while minimizing by-products?
Methodological Answer:
- DOE (Design of Experiments) : Vary temperature (50–70°C), solvent polarity (acetonitrile vs. DMSO), and stoichiometry (1:1.2 molar ratio of amine to nitrile).
- By-Product Mitigation :
- Hydrolysis Products : Control water content (<0.1% via molecular sieves).
- Dimers : Use dilute conditions (0.1 M) and low temperatures (0–10°C) .
Q. Table 2: Common By-Products and Mitigation Strategies
| By-Product | Source | Mitigation Strategy |
|---|---|---|
| Ethyl glycinate adducts | Incomplete coupling | Excess acyl chloride (1.5 eq) |
| Hydrolysis derivatives | Moisture contamination | Anhydrous solvents |
Advanced: What analytical methods are suitable for identifying degradation products during stability studies?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), UV light (254 nm), and acidic/basic conditions (pH 3–10).
- Analytical Tools :
- HPLC-MS : Detect oxidation products (e.g., ketones at m/z 229.28).
- NMR : Track hydroxyl proton disappearance (δ 1.8–2.2 ppm) .
Q. Table 3: Stability Data Under Accelerated Conditions
| Condition | Time | Degradation (%) |
|---|---|---|
| 40°C, 75% RH | 1 mo | <5% |
| UV light (254 nm) | 48 h | 12% |
Advanced: How can computational modeling predict the compound’s behavior in chiral environments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
